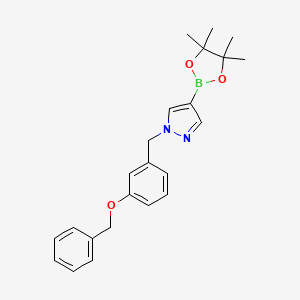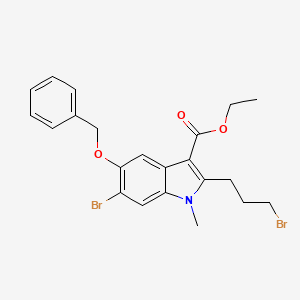
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature aromaticity in the indole ring system, polarizability due to the presence of the bromine atoms, and potential for hydrogen bonding due to the carboxylate group .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution. The presence of the bromine atoms makes it likely that this compound could act as a good electrophile .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. It’s likely to have poor water solubility due to the presence of the benzene rings, but good solubility in organic solvents .Scientific Research Applications
Synthesis Techniques : The compound has been used in studies focusing on synthesis techniques. For example, a study involved the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, examining the optimal synthesis process parameters (Huang Bi-rong, 2013).
Inhibitors of 5-Lipoxygenase : Several studies have investigated derivatives of this compound as potent inhibitors of human 5-lipoxygenase (5-LO), a strategy to intervene with inflammatory and allergic disorders. The studies have shown significant inhibitory effects in both cell-free and cell-based assays, suggesting potential as anti-inflammatory therapeutics (E. Karg et al., 2009).
Vibrational Spectral Studies : Research has been conducted on derivatives of this compound, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, with a focus on single crystal X-ray analysis and vibrational spectral studies (Da-Yun Luo et al., 2019).
Antiviral Activity : Ethyl 5-hydroxyindole-3-carboxylates, which are structurally related, have been synthesized and evaluated for their antiviral activities. Some derivatives have shown significant anti-HBV (Hepatitis B Virus) activity, suggesting potential uses in antiviral therapies (Chunshen Zhao et al., 2006).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on its specific biological targets. If it’s being used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-2-(3-bromopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2NO3/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(24)13-19(16)25(2)18(21)10-7-11-23/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTICPFBBBWDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)
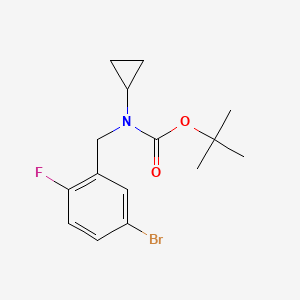
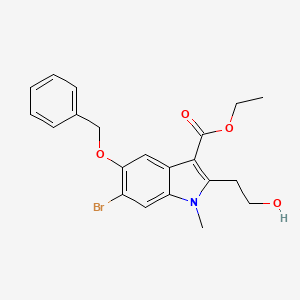
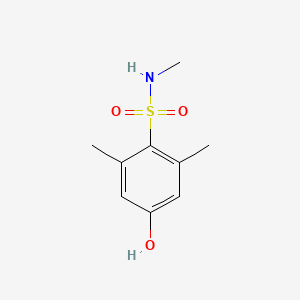
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)


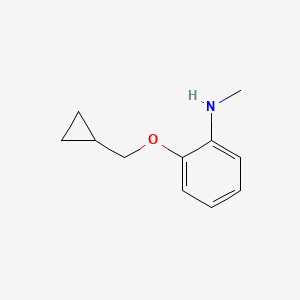
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)
